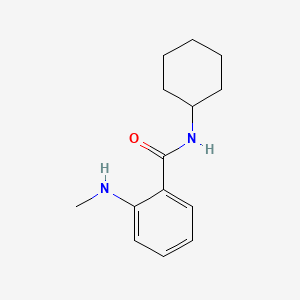

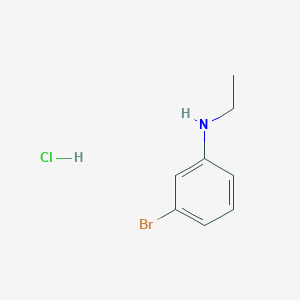

![molecular formula C18H19F3N4 B2782531 N-(丁-2-基)-5-甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890637-66-8](/img/structure/B2782531.png)

N-(丁-2-基)-5-甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is also known as PHTPP . It is a selective ERβ antagonist . PHTPP reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . PHTPP (10 -6 M) inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The PP derivatives synthesis has been widely studied .Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Physical And Chemical Properties Analysis

The melting point of a similar compound was found to be 249 °C . The IR (KBr, cm -1) was found to be 3265, 3396 (NH 2 str.) . The 1 H NMR (400 MHz, CDCl 3) was found to be δ 2.45 (s, 3H, CH 3), 6.31 (s, 2H, NH 2, exchangeable with D 2 O), 7.34-7.39 (m, 3H, 3′′,5′′,4′-H), 7.46-7.50 (m, 2H, 3′,5′-H), 7.57 (s, 1H, 6-H), 7.88-7.90 (d, 2H, J =8.0 Hz, 2′′,6′′-H), 8.13-8.15 (d, 2H, J =8.0 Hz, 2′,6′-H) .科学研究应用

抗癌和抗菌应用

对吡唑并[1,5-a]嘧啶衍生物的研究揭示了它们在抗癌和抗菌治疗中的潜力。例如,一些衍生物已证明对人肺腺癌细胞系 A549 和人胃癌细胞系 MKN45 的增殖具有显着抑制作用,显示出有希望的抗癌活性 (Jin Liu et al., 2020)。此外,已对该化学家族中的化合物进行了抗菌活性评估,表明它们在开发新的抗菌剂方面很有用 (A. Rahmouni et al., 2014)。

合成和结构优化

吡唑并[1,5-a]嘧啶衍生物的合成和结构优化一直是一个重要的研究领域。合成方法的创新使得这些化合物的生产变得高效,这对它们在药物化学中的应用至关重要。研究集中在优化结构以增强生物活性,如在治疗三阴性乳腺癌等疾病中所见 (Chun-Hui Zhang et al., 2016)。

生物活性和作用机制

吡唑并[1,5-a]嘧啶衍生物的生物活性和作用机制已在各种研究中得到探讨。这些化合物已被证明可以抑制关键酶和受体,从而提供了对其潜在治疗用途的见解。例如,某些衍生物已被确定为结核分枝杆菌 ATP 合酶的有效抑制剂,这对于治疗结核分枝杆菌至关重要 (H. Sutherland et al., 2022)。

分子探针和化学探针

吡唑并[1,5-a]嘧啶衍生物还被用作研究中研究各种生物过程的分子探针。它们对某些受体的高亲和力和选择性使它们成为药理学研究中的宝贵工具,正如专注于 A2A 腺苷受体的研究所示 (T. Kumar et al., 2011)。

作用机制

Target of Action

The compound, also known as PHTPP, is a synthetic, nonsteroidal, and highly selective antagonist of Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the sex hormone estrogen .

Mode of Action

PHTPP interacts with its target, ERβ, by binding to it and acting as a silent antagonist .

Biochemical Pathways

The primary biochemical pathway affected by PHTPP is the estrogen signaling pathway . By acting as an antagonist of ERβ, PHTPP can influence the downstream effects of this pathway, which include a wide range of biological processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known to be soluble in dmso , suggesting it may have good bioavailability

Result of Action

By blocking ERβ, PHTPP can influence a variety of cellular and molecular effects. For instance, it has been found to enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that the compound’s action can have significant implications in the context of diseases like cancer where estrogen signaling plays a key role .

Action Environment

The action, efficacy, and stability of PHTPP can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy as it competes with estrogen for binding to ERβ . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

未来方向

The future directions of research on “N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its potential as a selective ERβ antagonist . Additionally, the development of more efficient synthetic routes and the study of its mechanism of action could be areas of interest .

属性

IUPAC Name |

N-butan-2-yl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4/c1-4-11(2)22-14-10-12(3)23-17-15(13-8-6-5-7-9-13)16(18(19,20)21)24-25(14)17/h5-11,22H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNHFKMPWRHYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

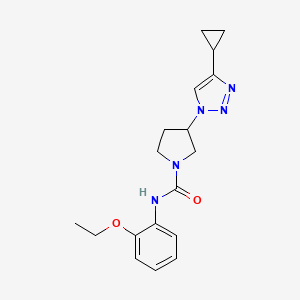

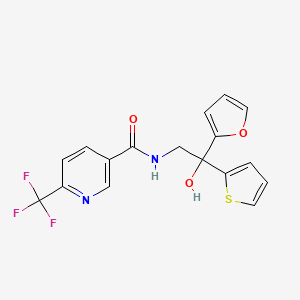

![N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2782453.png)

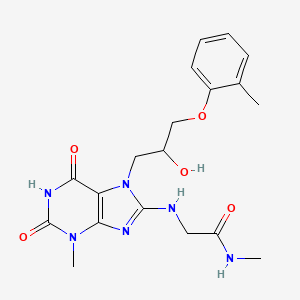

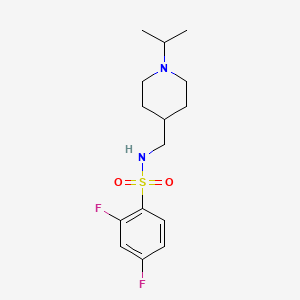

![(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid](/img/structure/B2782456.png)

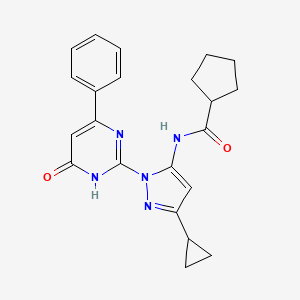

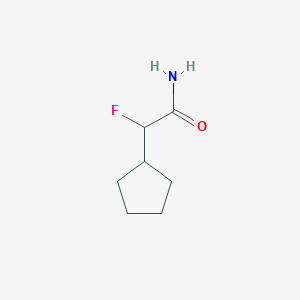

![4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one](/img/structure/B2782458.png)

![N-[2-[(4-Tert-butylpyridin-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2782460.png)

![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)

![N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2782466.png)